molecular formula C12H12N2O2 B12997709 (R)-1-(1-Phenylethyl)-1H-pyrazole-5-carboxylic acid

(R)-1-(1-Phenylethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12997709
M. Wt: 216.24 g/mol
InChI Key: HMPKZQHYTGCRCL-SECBINFHSA-N
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Description

®-1-(1-Phenylethyl)-1H-pyrazole-5-carboxylic acid is a chiral compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a phenylethyl group attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Phenylethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for ®-1-(1-Phenylethyl)-1H-pyrazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylethyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

®-1-(1-Phenylethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(1-Phenylethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazole-5-carboxylic acid: Lacks the chiral center and phenylethyl group.

    1-(1-Phenylethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-(2-Phenylethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a different substitution pattern on the phenylethyl group.

Uniqueness

®-1-(1-Phenylethyl)-1H-pyrazole-5-carboxylic acid is unique due to its chiral center and specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-[(1R)-1-phenylethyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-11(12(15)16)7-8-13-14/h2-9H,1H3,(H,15,16)/t9-/m1/s1

InChI Key

HMPKZQHYTGCRCL-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C(=CC=N2)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=CC=N2)C(=O)O

Origin of Product

United States

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